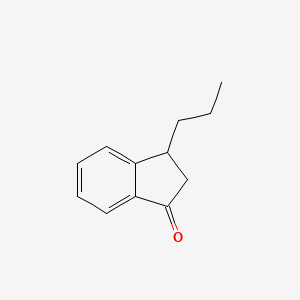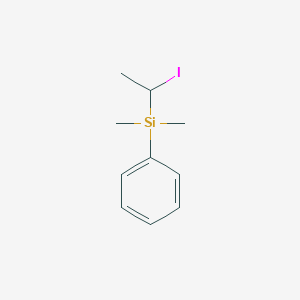
1-Iodoethyl-dimethyl-phenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodoethyl-dimethyl-phenylsilane is an organosilicon compound with the molecular formula C10H15ISi It is characterized by the presence of an iodine atom attached to an ethyl group, which is further bonded to a silicon atom substituted with two methyl groups and a phenyl group
Vorbereitungsmethoden
1-Iodoethyl-dimethyl-phenylsilane can be synthesized through several methods. One common synthetic route involves the alkylation of 4,5-dihydro-1H-imidazole-2-thiol with 1-iodomethyl(dimethyl)phenylsilane. This reaction typically involves iodine-catalyzed cleavage of Si-C and Si-O bonds, with the liberated hydrogen iodide facilitating the formation of the desired product . Industrial production methods may involve similar alkylation reactions, optimized for large-scale synthesis.
Analyse Chemischer Reaktionen
1-Iodoethyl-dimethyl-phenylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, leading to the formation of different organosilicon compounds.
Reduction Reactions: The compound can participate in hydrosilylation reactions, where it acts as a hydride donor.
Oxidation Reactions: Although less common, the silicon atom in the compound can be oxidized under specific conditions to form silanols or siloxanes.
Common reagents used in these reactions include iodine, hydrogen iodide, and various catalysts such as copper(I) and manganese(I) complexes. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include substituted silanes and siloxanes.
Wissenschaftliche Forschungsanwendungen
1-Iodoethyl-dimethyl-phenylsilane has several applications in scientific research:
Biology: The compound can be used to modify biomolecules, potentially altering their properties and functions.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of silicon-containing pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including silicone-based products and coatings.
Wirkmechanismus
The mechanism by which 1-iodoethyl-dimethyl-phenylsilane exerts its effects is primarily through its ability to donate hydride ions in reduction reactions. The silicon atom, bonded to both methyl and phenyl groups, stabilizes the intermediate species formed during these reactions. This stabilization facilitates the transfer of hydride ions to the target molecules, leading to the desired reduction products. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
1-Iodoethyl-dimethyl-phenylsilane can be compared with other similar organosilicon compounds, such as phenylsilane and iodomethyl(dimethyl)phenylsilane. These compounds share similar structural features but differ in their reactivity and applications:
Iodomethyl(dimethyl)phenylsilane: This compound is similar to this compound but has a methyl group instead of an ethyl group. It is used in similar reactions but may exhibit different reactivity due to the smaller alkyl group.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical properties and reactivity patterns.
Eigenschaften
Molekularformel |
C10H15ISi |
|---|---|
Molekulargewicht |
290.22 g/mol |
IUPAC-Name |
1-iodoethyl-dimethyl-phenylsilane |
InChI |
InChI=1S/C10H15ISi/c1-9(11)12(2,3)10-7-5-4-6-8-10/h4-9H,1-3H3 |
InChI-Schlüssel |
TUSIVVLTXSPAON-UHFFFAOYSA-N |
Kanonische SMILES |
CC([Si](C)(C)C1=CC=CC=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


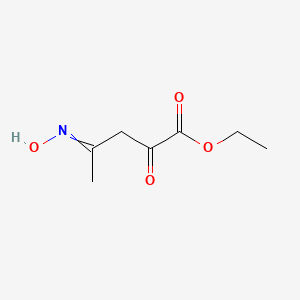
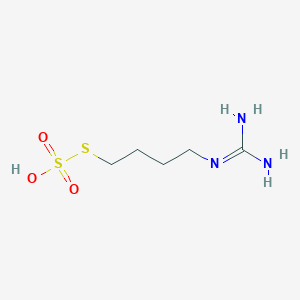
![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-3-one, 4,7,7-trimethyl-](/img/structure/B14707322.png)
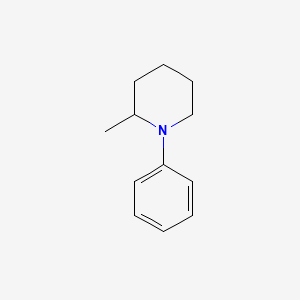
![[2,5,6-Triacetyloxy-3,4-bis(methylsulfonyloxy)hexyl] acetate](/img/structure/B14707342.png)
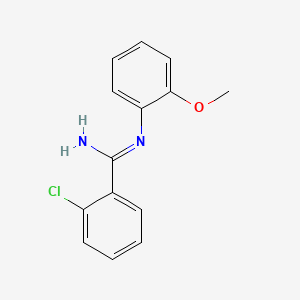
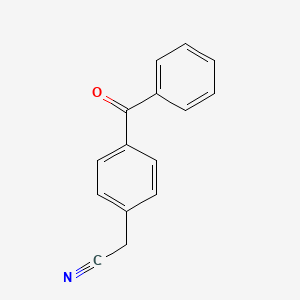
![1-[2-(Aziridin-1-yl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B14707356.png)
![Quinolinium, 1-methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-](/img/structure/B14707368.png)

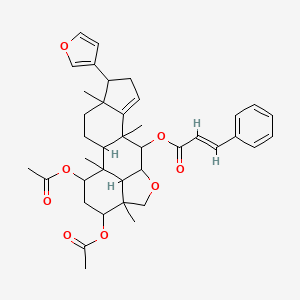
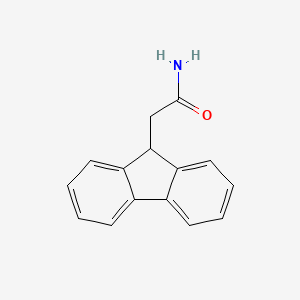
![Trimethyl-[methyl-[methyl-[methyl-(methyl-phenyl-trimethylsilyloxysilyl)oxy-phenylsilyl]oxy-phenylsilyl]oxy-phenylsilyl]oxysilane](/img/structure/B14707386.png)
